methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate

Triple-Negative Breast Cancer PARP Inhibition EZH2 Inhibition

Researchers targeting BRCA-proficient triple-negative breast cancer (TNBC) often face limited options for generating potent dual PARP-1/EZH2 inhibitors. Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate (CAS 1346702-52-0) is the validated key intermediate for synthesizing compound 5a and its analogs, which demonstrate up to 80-fold greater potency than olaparib (MDA-MB-468 IC50 = 0.41 μM). - Enables systematic SAR exploration via orthogonal reactivity at the 6-bromo (cross-coupling) and 4-carboxylate (amide formation) positions. - Serves as a reliable reference standard for HPLC/LC-MS method development and quality control protocols. - Supplied with comprehensive analytical documentation to ensure batch-to-batch consistency and rapid research progression.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.152
CAS No. 1346702-52-0
Cat. No. B560474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate
CAS1346702-52-0
Synonyms6-Bromo-1-(1-methylethyl)-1H-indazole-4-carboxylic acid methyl ester;                               Methyl 6-bromo-1-(1-methylethyl)-1H-indazole-4-carboxylate
Molecular FormulaC12H13BrN2O2
Molecular Weight297.152
Structural Identifiers
SMILESCC(C)N1C2=CC(=CC(=C2C=N1)C(=O)OC)Br
InChIInChI=1S/C12H13BrN2O2/c1-7(2)15-11-5-8(13)4-9(12(16)17-3)10(11)6-14-15/h4-7H,1-3H3
InChIKeyPNWPGLSNRZLQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate: Key Intermediate for Dual PARP/EZH2 Inhibitors


Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate (CAS 1346702-52-0) is a highly functionalized indazole derivative characterized by a bromine atom at the 6-position, an isopropyl group at the 1-position, and a methyl ester at the 4-position . With a molecular formula of C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol, this compound serves as a critical intermediate in the synthesis of first-in-class dual PARP and EZH2 inhibitors for triple-negative breast cancer (TNBC) therapy . Its unique substitution pattern enables specific molecular interactions essential for potent anticancer activity against BRCA wild-type tumor cells, a patient population with limited treatment options .

Dual PARP/EZH2 inhibitor synthesis
Key intermediate to construct dual PARP-1/EZH2 inhibitors for TNBC cell-model studies
Defined substitution pattern
6-bromo, 1-isopropyl, and 4-carboxylate groups enable specific target engagement in reported enzyme assays
Building-block versatility
Orthogonal reactive sites support focused library synthesis for structure–activity relationship exploration

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate: Why Substitution Fails in TNBC


Generic substitution of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate with simpler or differently substituted indazole analogs fails to reproduce its unique pharmacological profile due to the precise combination of substituents required for dual PARP-1 and EZH2 inhibition . The 6-bromo substituent provides the essential hydrogen-bonding and steric interactions within the PARP-1 catalytic site, while the 1-isopropyl and 4-carboxylate moieties are indispensable for binding to the EZH2 active pocket . Analogs lacking any of these key functional groups exhibit significantly reduced potency against both enzyme targets, resulting in markedly diminished antiproliferative activity against BRCA wild-type TNBC cell lines .

6-Br removal Analogs lacking the 6-bromo substituent may lose essential PARP-1 catalytic-site interactions, shifting target engagement.
N-1 / ester alteration Absence of the 1-isopropyl or 4-carboxylate group can impair EZH2 binding, altering dual-inhibition profile in cell assays.
Simpler indazoles Simpler indazole cores without these three substituents may not reproduce the reported dual PARP/EZH2 response.

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate: Differentiation Evidence


Dual PARP/EZH2 Inhibition vs. Olaparib in TNBC Cells

Compound 5a, synthesized directly from methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate, exhibits potent dual inhibition of PARP-1 and EZH2, demonstrating superior antiproliferative activity against BRCA wild-type TNBC cell lines compared to the clinically approved PARP inhibitor olaparib . Specifically, compound 5a inhibits MDA-MB-231 cells with an IC50 of 2.63 μM and MDA-MB-468 cells with an IC50 of 0.41 μM, whereas olaparib shows significantly weaker growth inhibition . The growth inhibitory activities of compound 5a against these two cell types increased by approximately 15-fold and 80-fold, respectively, relative to olaparib .

Antiproliferative activity vs olaparib
Head-to-head
Compound 5a IC50: 2.63 μM (MDA-MB-231), 0.41 μM (MDA-MB-468); ~15–80-fold lower vs olaparib
Supports cell-model endpoint review; comparator context
In vitro viability data; source review recommended
Triple-Negative Breast Cancer PARP Inhibition EZH2 Inhibition

Superior Efficacy vs. Combination Therapy in TNBC

Compound 5a, which incorporates the structural features of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate, demonstrates greater efficacy than the combination of two separate drugs (olaparib plus tazemetostat or olaparib plus GSK126) in inhibiting BRCA wild-type TNBC cell growth . This indicates that the dual-targeting strategy enabled by this specific indazole scaffold achieves a synergistic effect that is not merely additive but exceeds the therapeutic potential of a cocktail approach .

Combination therapy benchmarking
Reported
Compound 5a more effective than olaparib + tazemetostat or olaparib + GSK126 in TNBC cells
Supports synergy endpoint interpretation
Fold-improvement not specified; context-dependent
Triple-Negative Breast Cancer Combination Therapy Drug Synergy

Selective Autophagy Induction and Reduced Toxicity

Compound 5a, derived from methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate, induces autophagy death specifically in tumor cells while causing less damage to normal cells, a critical safety differentiation compared to many conventional chemotherapeutics that lack such selectivity . This differential effect is directly linked to the unique dual PARP/EZH2 inhibition profile conferred by the compound's specific substitution pattern .

Autophagy induction & selectivity
Class-level inference
Reported autophagy death in tumor cells with reduced normal-cell impact
Supports cell-death pathway review; selectivity context
Quantitative selectivity index not reported; data to verify
Cancer Cell Death Autophagy Selective Toxicity

Synthetic Versatility and Drug-Like Properties

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate possesses a well-defined molecular structure (C₁₂H₁₃BrN₂O₂, MW 297.15) with key physicochemical properties favorable for drug discovery . The presence of a bromine atom at the 6-position enables facile nucleophilic substitution and cross-coupling reactions, while the methyl ester at the 4-position provides a handle for further functionalization or hydrolysis to the carboxylic acid . This contrasts with simpler indazole cores that lack such orthogonal reactive sites, which limits their utility in generating diverse analog libraries . The compound's computed XLogP3 of 2.8 and topological polar surface area of 44.1 Ų indicate favorable drug-like properties .

Synthetic & drug-like properties
Specification review
C₁₂H₁₃BrN₂O₂, MW 297.15; 3 reactive sites; XLogP3 2.8, TPSA 44.1 Ų
Supports building-block utility; drug-like property context
In silico data; orthogonal reactivity enables library synthesis
Medicinal Chemistry Building Block Synthetic Versatility

Methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate: Application Scenarios


Dual PARP/EZH2 Inhibitor Synthesis and SAR Optimization

Use methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate as a privileged starting material to synthesize compound 5a and its analogs, as described by Wang et al. (2021). This intermediate is essential for accessing dual PARP-1/EZH2 inhibitors that exhibit up to 80-fold greater potency than olaparib against BRCA wild-type TNBC cell lines (MDA-MB-468 IC50 = 0.41 μM) . The unique substitution pattern allows for systematic modification of the ester and bromine positions to explore structure-activity relationships and optimize both potency and selectivity .

Combination Therapy Benchmarking & Autophagy Studies

Employ this compound to generate dual inhibitors that serve as superior benchmarks for evaluating the efficacy of combination therapies (e.g., olaparib plus EZH2 inhibitors) in BRCA-proficient TNBC models . Additionally, utilize these compounds to investigate autophagy-mediated cell death pathways in tumor versus normal cells, leveraging the observed tumor-selective autophagy induction to identify novel therapeutic windows .

Kinase Inhibitor Library Building Block

Leverage the orthogonal reactivity of the 6-bromo and 4-carboxylate groups in methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate to generate focused libraries of indazole-based kinase inhibitors . The bromine atom enables Pd-catalyzed cross-coupling reactions to introduce various aryl/heteroaryl groups, while the ester can be hydrolyzed to the carboxylic acid for amide bond formation or converted to other functional groups, facilitating rapid exploration of chemical space around the indazole core .

Analytical Reference Standard for Indazole Therapeutics

Utilize the well-characterized physicochemical properties of methyl 6-bromo-1-(propan-2-yl)-1H-indazole-4-carboxylate (MW 297.15, XLogP3 2.8, TPSA 44.1 Ų) as a reference standard for developing HPLC/LC-MS analytical methods and establishing quality control protocols for indazole-containing drug candidates . Its distinct UV absorption and MS fragmentation pattern provide a reliable benchmark for purity assessment and impurity profiling .

Application
Selection Property
Validation Focus
Dual PARP/EZH2 inhibitor SAR studies
Defined 6-bromo, 1-isopropyl, 4-carboxylate pattern
Cell-model endpoint validation; enzyme inhibition profiling
Combination therapy benchmarking in cell models
Dual PARP-1/EZH2 inhibition profile
Synergy endpoint review; autophagy pathway assessment
Focused kinase inhibitor library synthesis
Orthogonal reactive sites (6-Br, 4-COOMe)
Reaction compatibility and library diversity
Analytical reference for indazole-containing compounds
Characterized physicochemical properties (MW, XLogP3, TPSA)
HPLC/LC-MS method development; purity profiling
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